

An In-depth Technical Guide on 2-(2,6-Dichlorophenoxy)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,6-Dichlorophenoxy)acetic acid

Cat. No.: B166613

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(2,6-Dichlorophenoxy)acetic acid**, a significant chemical intermediate in various industrial and research applications. The document details its chemical identity, physicochemical properties, synthesis protocols, analytical methodologies, and biological activities, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Chemical Identification and Physicochemical Properties

2-(2,6-Dichlorophenoxy)acetic acid, a phenoxyacetic acid derivative, is distinguished by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring.^[1] This substitution pattern is a critical determinant of its chemical behavior and biological activity.^[1]

Table 1: Chemical Identifiers for **2-(2,6-Dichlorophenoxy)acetic acid**

Identifier	Value
IUPAC Name	2-(2,6-dichlorophenoxy)acetic acid[1][2]
Synonyms	(2,6-Dichlorophenoxy)acetic acid, 2,6-D Acid[2] [3]
CAS Number	575-90-6[1][2]
Molecular Formula	C ₈ H ₆ Cl ₂ O ₃ [2][3]
Molecular Weight	221.03 g/mol [2]
InChI	InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12)[2]
InChIKey	KHZWIIFEFQBNKL-UHFFFAOYSA-N[2]
SMILES	C1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl[2]

Table 2: Physicochemical Properties of **2-(2,6-Dichlorophenoxy)acetic acid**

Property	Value
Appearance	White to off-white crystalline powder/solid
Melting Point	158-161 °C
Boiling Point	316 °C (estimated)[4]
pKa	3.80[4]
LogP	2.65[4]
Solubility	Slightly soluble in DMSO and Methanol; reported as very soluble in water by one source. [4]

Synthesis Protocols

The synthesis of **2-(2,6-Dichlorophenoxy)acetic acid** can be achieved through various routes. The selection of a specific method often depends on the availability of starting materials, safety

considerations, and scalability.

Protocol 1: From 2,6-Dichlorophenol and Chloroacetic Acid

A common laboratory-scale synthesis involves the condensation of 2,6-dichlorophenol with chloroacetic acid.[\[1\]](#)

Protocol 2: From 2,6-Dichlorobenzyl Cyanide

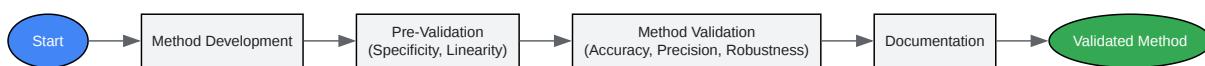
This two-step method involves the hydrolysis of commercially available 2,6-dichlorobenzyl cyanide.[\[5\]](#)[\[6\]](#)

- Step 1: Hydrolysis of 2,6-Dichlorobenzyl Cyanide
 - In a reaction vessel equipped with a stirrer, reflux condenser, and temperature control, combine 2,6-dichlorobenzyl cyanide (1 equivalent), ethanol, and water.[\[5\]](#)[\[6\]](#)
 - Add potassium hydroxide (KOH) (approximately 5 equivalents) to the mixture.[\[5\]](#)[\[6\]](#)
 - Heat the reaction mixture to 80°C and maintain for 20 hours with continuous stirring.[\[5\]](#)[\[6\]](#)
 - After cooling to room temperature, quench the reaction by carefully adding hydrochloric acid (HCl) until the pH of the mixture reaches 3.[\[5\]](#)[\[6\]](#)
 - Extract the product into an organic solvent such as chloroform.[\[5\]](#)[\[6\]](#)
 - Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield (2,6-dichloro-phenyl)-acetic acid.[\[5\]](#)[\[6\]](#)

Protocol 3: From 2,6-Dichlorotoluene

This method involves the palladium-catalyzed carbonylation of 2,6-dichlorotoluene to form an ester intermediate, followed by hydrolysis.[\[5\]](#)[\[6\]](#) While this route may require more specialized equipment due to the use of carbon monoxide gas under pressure, it provides an alternative starting from a different precursor.[\[5\]](#)[\[6\]](#)

Analytical Methodologies


High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of **2-(2,6-Dichlorophenoxy)acetic acid**.^[7]

Experimental Protocol for a Validated HPLC Method

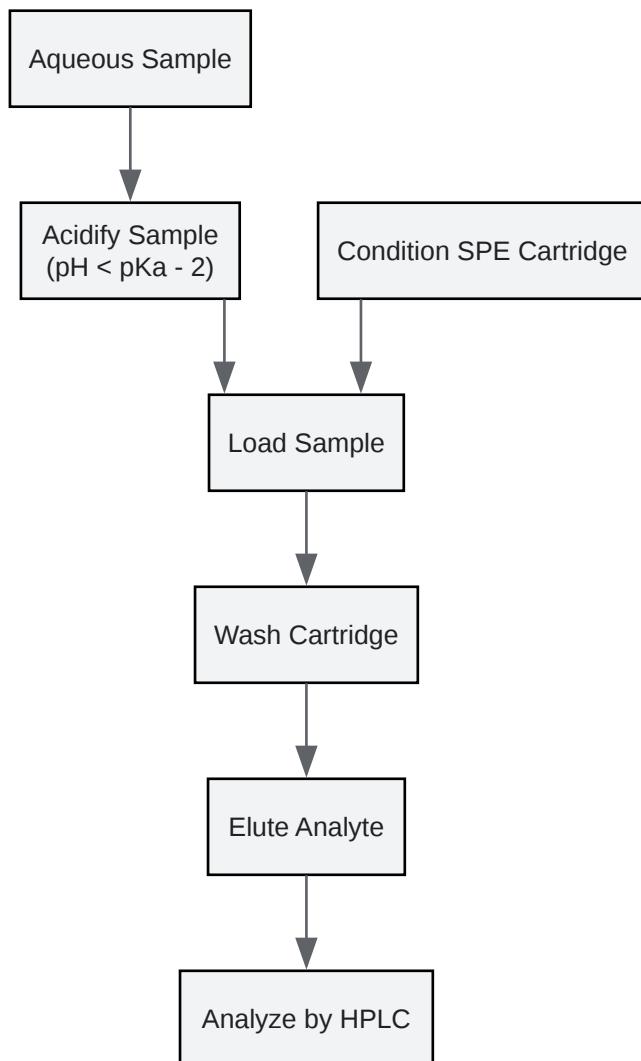
This protocol is based on established methods for structurally similar compounds.^[7]

- Instrumentation: An HPLC system equipped with a UV detector.^[7]
- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.^[7]
- Mobile Phase: A mixture of an acidic aqueous phase and an organic solvent is typically employed. For instance, an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic or acetic acid to control pH) can be used.^[7]
- Flow Rate: A common starting point for the flow rate is 1.0 mL/min.^[7]
- Injection Volume: A standard injection volume is 20 µL.^[7]
- Detection Wavelength: UV detection should be set at the maximum absorbance of **2-(2,6-Dichlorophenoxy)acetic acid**, which is anticipated to be in the range of 230-280 nm.^{[7][8]}
- Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent and filtered before injection.^[7]

Workflow for HPLC Method Validation

[Click to download full resolution via product page](#)

Caption: A generalized workflow for HPLC method validation.


Solid-Phase Extraction (SPE) for Sample Preparation

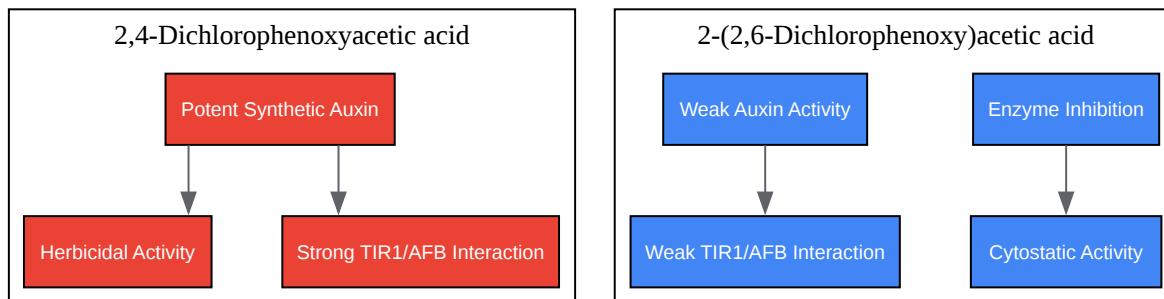
For complex matrices, such as aqueous samples, solid-phase extraction is a valuable technique for sample cleanup and concentration prior to HPLC analysis.[9]

Experimental Protocol for SPE

- Principle: This method utilizes reversed-phase solid-phase extraction. The pH of the aqueous sample is adjusted to at least 2 pH units below the pKa of the analyte to ensure efficient retention on a nonpolar SPE sorbent.[9]
- Materials: Reversed-phase SPE cartridges (e.g., C18), methanol, acetonitrile, water, and hydrochloric acid for pH adjustment.[9]
- Workflow:
 - Conditioning: Condition the SPE cartridge with methanol followed by acidified water.
 - Loading: Load the acidified aqueous sample onto the cartridge.[9]
 - Washing: Wash the cartridge with a weak organic solvent mixture to remove interferences. [9]
 - Elution: Elute the retained **2-(2,6-Dichlorophenoxy)acetic acid** with an appropriate organic solvent.[9]

Workflow for Solid-Phase Extraction and Analysis

[Click to download full resolution via product page](#)


Caption: Workflow for the solid-phase extraction and analysis of **2-(2,6-Dichlorophenoxy)acetic acid**.

Biological Activity

While its isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D), is a well-known potent synthetic auxin and herbicide, **2-(2,6-Dichlorophenoxy)acetic acid** exhibits significantly weaker auxin activity. [10] The positioning of the chlorine atoms on the phenyl ring is critical for auxin-like effects. [10] The reduced auxin activity of the 2,6-isomer suggests a much weaker interaction with the TIR1/AFB-Aux/IAA co-receptor complex, which is central to auxin signaling. [10]

Beyond plant biology, 2-(2,6-Dichlorophenoxy)acetic acid has been identified as an inhibitor of isopenicillin N synthase and acyl-CoA:6-APA acyltransferase.[5][10] It has also demonstrated cytostatic activity against tumor cells.[5][10]

Comparative Biological Activity

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2,6-Dichlorophenoxy)acetic acid | 575-90-6 | Benchchem [benchchem.com]
- 2. 2,6-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 11332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2-(2,6-Dichlorophenoxy)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166613#iupac-name-for-2-6-dichlorophenoxy-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com